N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide
Description
N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-12-5-6-14(19)16(11-12)22-9-7-13(8-10-22)20-18(24)15-3-2-4-17(23)21-15/h2-6,11,13H,7-10H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGQHGVWFOBFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2CCC(CC2)NC(=O)C3=CC=CC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-fluoro-5-methylbenzene, piperidine, and pyridine derivatives. Common synthetic routes could involve:
Nucleophilic substitution: Introduction of the piperidine ring to the fluorinated benzene derivative.
Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Cyclization: Formation of the pyridine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide could have various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor interactions or enzyme inhibition.
Medicine: Exploration as a potential therapeutic agent for various conditions.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-fluorophenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide
- N-[1-(2-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide
- N-[1-(2-chlorophenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide
Uniqueness
N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]-6-oxo-1H-pyridine-2-carboxamide is unique due to the specific substitution pattern on the phenyl ring (fluoro and methyl groups), which can influence its chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
